Perfluoroheptanenitrile

Description

The exact mass of the compound Perfluoroheptanenitrile is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoroheptanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoroheptanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

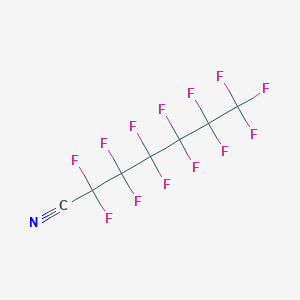

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJALWGNSZLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382153 | |

| Record name | Perfluoroheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62038-08-8 | |

| Record name | Perfluoroheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Perfluoroheptanenitrile: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of Perfluoroheptanenitrile in Advanced Chemistry

Perfluoroheptanenitrile (C7F13N), a fully fluorinated long-chain nitrile, stands as a molecule of significant interest in the realms of materials science, electronics, and as a versatile building block in synthetic chemistry. Its unique properties, derived from the high electronegativity and stability of the carbon-fluorine bond, render it a valuable component in the development of high-performance fluids, advanced dielectrics, and specialty polymers. For researchers, scientists, and professionals in drug development, understanding the synthesis of this compound is pivotal for harnessing its potential. The nitrile functionality serves as a versatile chemical handle, allowing for its conversion into a variety of other functional groups, thereby opening avenues for the creation of novel fluorinated molecules with tailored properties.[1] This guide provides an in-depth exploration of the synthesis of perfluoroheptanenitrile, focusing on a robust and widely applicable synthetic methodology.

Synthetic Strategy: A Two-Step Approach to Perfluoroheptanenitrile

The most common and effective route for the synthesis of perfluoroheptanenitrile involves a two-step process. This strategy begins with the amidation of a perfluoroheptanoyl derivative, followed by the dehydration of the resulting perfluoroheptanamide. This approach is favored due to the relatively high yields and the commercial availability of the starting materials.

Step 1: Synthesis of Perfluoroheptanamide

The initial step involves the conversion of a perfluoroheptanoyl derivative, typically perfluoroheptanoyl fluoride or a perfluoroheptanoic acid ester, into perfluoroheptanamide. The reaction with ammonia is a standard method for amide formation.

Step 2: Dehydration of Perfluoroheptanamide to Perfluoroheptanenitrile

The second and final step is the dehydration of perfluoroheptanamide. This is a critical transformation where a dehydrating agent is employed to remove a molecule of water from the amide, yielding the desired nitrile. Phosphorus pentoxide (P4O10) is a powerful and commonly used dehydrating agent for this purpose.[2][3]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of perfluoroheptanenitrile.

Protocol 1: Synthesis of Perfluoroheptanamide from Perfluoroheptanoyl Fluoride

Materials:

-

Perfluoroheptanoyl fluoride (CF3(CF2)5COF)

-

Anhydrous ammonia (NH3)

-

Anhydrous diethyl ether ((C2H5)2O)

-

Dry ice/acetone bath

-

Schlenk line or equivalent inert atmosphere setup

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a septum is placed under an inert atmosphere (argon or nitrogen).

-

Solvent and Reactant Addition: Anhydrous diethyl ether (100 mL) is added to the flask via cannula. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Ammonia Addition: Anhydrous ammonia gas is bubbled through the stirred diethyl ether solution until saturation is reached.

-

Addition of Perfluoroheptanoyl Fluoride: A solution of perfluoroheptanoyl fluoride (e.g., 36.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the ammonia solution over a period of 1 hour, maintaining the temperature at -78 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to slowly warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction mixture is filtered to remove the ammonium fluoride precipitate. The filtrate is concentrated under reduced pressure to yield crude perfluoroheptanamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a fluorinated solvent and a hydrocarbon solvent) to yield pure perfluoroheptanamide as a white solid.

Protocol 2: Dehydration of Perfluoroheptanamide to Perfluoroheptanenitrile

Materials:

-

Perfluoroheptanamide (CF3(CF2)5CONH2)

-

Phosphorus pentoxide (P4O10)

-

Sand bath or heating mantle

-

Distillation apparatus

-

Receiving flask cooled in an ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, perfluoroheptanamide (e.g., 36.3 g, 0.1 mol) and phosphorus pentoxide (e.g., 21.3 g, 0.15 mol) are thoroughly mixed to create a solid, homogenous mixture.

-

Distillation Setup: The flask is fitted with a short-path distillation head and a receiving flask cooled in an ice-water bath. The apparatus is connected to a vacuum source.

-

Dehydration and Distillation: The mixture is heated gently under reduced pressure using a sand bath or heating mantle. The temperature is gradually increased to 150-200 °C. The perfluoroheptanenitrile product will distill as it is formed.

-

Purification: The collected distillate is then redistilled to obtain pure perfluoroheptanenitrile. The purity can be checked by gas chromatography.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Perfluoroheptanenitrile.

Characterization of Perfluoroheptanenitrile

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for perfluoroheptanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization.[4][5][6] The spectrum is expected to show distinct signals for each of the different fluorine environments in the perfluoroheptyl chain. The chemical shifts are reported relative to CFCl₃ (0 ppm).

-

-CF₃: A triplet around -81 ppm.

-

-CF₂-CN: A multiplet around -118 ppm.

-

Other -CF₂- groups: A series of multiplets between -122 and -127 ppm.

-

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms in the perfluoroalkyl chain and the nitrile carbon.[7][8][9] Due to the strong electronegativity of fluorine, the carbon signals will be significantly shifted downfield and will exhibit C-F coupling.

-

-CN: Around 110-120 ppm.

-

-CF₂- and -CF₃: A series of complex multiplets in the range of 105-125 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1][10][11][12][13]

-

C≡N stretch: A strong, sharp absorption band is expected in the region of 2250-2270 cm⁻¹. This is a characteristic peak for the nitrile functional group.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14]

-

Molecular Ion (M⁺): The molecular ion peak for C₇F₁₃N would be observed at m/z = 345.

-

Fragmentation Pattern: Common fragmentation would involve the loss of CF₃ or other perfluoroalkyl fragments.

Data Summary Table

| Parameter | Description | Expected Value |

| Molecular Formula | C₇F₁₃N | - |

| Molecular Weight | g/mol | 345.06[15] |

| ¹⁹F NMR | Chemical Shift (ppm) vs CFCl₃ | CF₃: ~ -81; CF₂CN: ~ -118; other CF₂: -122 to -127 |

| ¹³C NMR | Chemical Shift (ppm) | CN: ~110-120; CF₂/CF₃: 105-125 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C≡N: 2250-2270 (strong, sharp); C-F: 1100-1300 (strong) |

| Mass Spectrometry | m/z | M⁺: 345 |

Safety and Handling

Working with perfluorinated compounds and strong dehydrating agents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus Pentoxide: This is a highly corrosive and moisture-sensitive reagent.[16][17] It reacts exothermically with water. Handle with care and avoid inhalation of dust.

-

Perfluorinated Compounds: While generally of low toxicity, inhalation of vapors should be avoided.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Future Outlook

The synthesis of perfluoroheptanenitrile via the dehydration of perfluoroheptanamide is a reliable and scalable method. This guide provides the necessary details for its successful preparation and characterization in a research setting. The unique properties of perfluoroheptanenitrile will undoubtedly continue to drive its application in various fields of science and technology. As research into fluorinated materials progresses, the demand for well-defined synthetic procedures for key building blocks like perfluoroheptanenitrile will remain high, paving the way for future innovations.

References

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

- Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 555.

- Getahun, Z., et al. (2014). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. The Journal of Physical Chemistry B, 118(48), 13802–13811.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

QuimicaOrganica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). 1-Propoxy-1H,1H,7H-perfluoroheptane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus pentoxide. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHOSPHORUS PENTOXIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Perfluoro-1-heptene. Retrieved from [Link]

-

NIST. (n.d.). Perfluoroheptyl iodide. Retrieved from [Link]

-

ResearchGate. (2019). How phosphorus pentoxide can be dehydrated?. Retrieved from [Link]

-

Springer. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

YouTube. (2016). Properties of phosphorus pentoxide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). Perfluoroheptyl iodide. Retrieved from [Link]

-

NIST. (n.d.). Camphor. Retrieved from [Link]

-

NIST. (n.d.). Perfluoropropane. Retrieved from [Link]

Sources

- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. Visualizer loader [nmrdb.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR spectrum: Nitriles [quimicaorganica.org]

- 13. scribd.com [scribd.com]

- 14. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Perfluoroheptanenitrile: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroheptanenitrile, with the chemical formula C7F13N, is a highly fluorinated organic compound characterized by a seven-carbon chain where all hydrogen atoms have been substituted by fluorine, terminating in a nitrile functional group. This extensive fluorination imparts unique physicochemical properties, including high thermal stability, chemical inertness, and specific solvency characteristics. These attributes make it a molecule of significant interest in various advanced scientific and industrial applications, including as a building block in organic synthesis, a component in sophisticated solvent systems, and a precursor for novel fluorinated materials. This technical guide provides a comprehensive overview of perfluoroheptanenitrile, detailing its molecular structure, physicochemical and spectroscopic properties, a validated synthesis protocol, key applications in research and drug development, and essential safety and handling information.

Molecular Structure and Chemical Identity

Perfluoroheptanenitrile, systematically named 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile, is a linear-chain nitrile. The molecule consists of a perfluorohexyl group attached to a cyanide (-C≡N) functional group.

Chemical Formula: C7F13N

Synonyms: 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile[1]

CAS Number: 62038-08-8[1]

The structure of the molecule is characterized by the strong carbon-fluorine bonds, which are responsible for its high stability, and the polar nitrile group, which influences its reactivity and physical properties.

Caption: Molecular Structure of Perfluoroheptanenitrile.

Physicochemical Properties and Spectroscopic Analysis

The physical and chemical properties of perfluoroheptanenitrile are dominated by its high degree of fluorination. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 345.06 g/mol | [1] |

| Density | 1.627 g/mL | abcr Gute Chemie |

| Boiling Point | 82-83 °C | abcr Gute Chemie |

| Appearance | Colorless liquid | General Knowledge |

| Solubility | Immiscible with water, soluble in fluorinated solvents and some organic solvents. | General Knowledge |

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the presence of multiple, distinct fluorine environments along the carbon chain, a complex spectrum with multiple resonances is expected. The chemical shifts would range from approximately -80 ppm for the CF₃ group to -120 to -130 ppm for the CF₂ groups, with the CF₂ group adjacent to the nitrile function showing a distinct shift. Spin-spin coupling between adjacent, non-equivalent fluorine nuclei would result in complex splitting patterns.[2][3][4][5]

-

¹³C NMR: The ¹³C spectrum would show seven distinct signals for the carbon atoms. The carbon of the nitrile group (C≡N) would appear in the range of 110-125 ppm. The fluorinated carbons would exhibit large C-F coupling constants, resulting in complex multiplets for each carbon signal. The chemical shifts of the fluorinated carbons would be significantly influenced by the number of attached fluorine atoms.[6][7]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of perfluoroheptanenitrile is expected to be dominated by two key absorption bands:

-

A sharp, strong absorption band in the region of 2250-2270 cm⁻¹ , which is characteristic of the C≡N stretching vibration of the nitrile group.

-

Very strong and broad absorption bands in the region of 1100-1300 cm⁻¹ , corresponding to the C-F stretching vibrations of the perfluoroalkyl chain.[8][9]

2.1.3. Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) at m/z 345 would be expected, although it may be of low intensity due to the facile fragmentation of the perfluoroalkyl chain. The fragmentation pattern would likely involve the loss of CF₃ (m/z 69) and subsequent losses of CF₂ units (m/z 50), leading to a series of characteristic fragment ions.[10][11][12][13][14]

Synthesis of Perfluoroheptanenitrile

A common and effective method for the synthesis of nitriles is the dehydration of the corresponding primary amide. In the case of perfluoroheptanenitrile, the precursor would be 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide.

Proposed Experimental Protocol: Dehydration of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanamide

This protocol is based on well-established methods for the dehydration of amides to nitriles, often employing powerful dehydrating agents such as phosphorus pentoxide (P₄O₁₀), trifluoroacetic anhydride, or sulfuryl chloride.

Causality: The mechanism involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group (as a phosphate ester or other derivative). This is followed by an E2-type elimination where a base (which can be the dehydrating agent's conjugate base or an added non-nucleophilic base) removes a proton from the nitrogen, leading to the formation of the carbon-nitrogen triple bond of the nitrile and the elimination of the activated oxygen species.

Caption: Workflow for the Synthesis of Perfluoroheptanenitrile.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide (1 equivalent).

-

Addition of Dehydrating Agent: Under a gentle stream of nitrogen, carefully add phosphorus pentoxide (P₄O₁₀, 1.5-2 equivalents) to the flask. The addition should be done in portions to control any initial exothermic reaction.

-

Solvent Addition: Add a high-boiling inert solvent, such as toluene or xylene, to the mixture to facilitate stirring and heat transfer.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture.

-

Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product, being volatile, can be isolated by distillation directly from the reaction mixture.

-

Purification: The crude perfluoroheptanenitrile is then purified by fractional distillation to obtain the final product of high purity.

Self-Validation: The identity and purity of the synthesized perfluoroheptanenitrile should be confirmed using the spectroscopic methods described in Section 2.1 (¹⁹F NMR, ¹³C NMR, IR, and MS). The boiling point of the purified product should also be determined and compared to the literature value.

Applications in Research and Drug Development

The unique properties of perfluoroheptanenitrile make it a valuable compound in several areas of research and development.

-

Precursor for Fluorinated Compounds: The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles. This makes perfluoroheptanenitrile a useful building block for the synthesis of more complex fluorinated molecules with potential applications in pharmaceuticals and agrochemicals.

-

Component in Advanced Materials: The high thermal stability and chemical resistance of the perfluoroalkyl chain make it a candidate for incorporation into polymers and other materials designed for use in harsh environments.

-

Solvent for Specific Applications: Due to its unique polarity and non-coordinating nature, it can be used as a solvent in specialized chemical reactions where traditional solvents are not suitable.

-

Role in Drug Discovery: The introduction of a perfluoroalkyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can improve metabolic stability, increase lipophilicity, and influence binding affinity to biological targets. While direct applications of perfluoroheptanenitrile in drug molecules are not widely documented, its role as a precursor to other fluorinated building blocks is of significant interest to medicinal chemists.

Safety, Handling, and Disposal

Hazard Identification (Anticipated):

-

May be harmful if inhaled, swallowed, or in contact with skin.

-

May cause eye, skin, and respiratory tract irritation.

-

Heating may release toxic fumes of hydrogen fluoride and nitrogen oxides.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Avoid breathing vapors or mists.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

It is recommended to use a licensed professional waste disposal service to dispose of this material.

References

-

Alachem Co., Ltd. 62038-08-8 | Perfluoroheptanenitrile. [Link]

-

abcr Gute Chemie. AB280640 | CAS 62038-08-8. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 550386, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. [Link]

-

SpectraBase. PERFLUORONONANENITRILE. [Link]

-

National Center for Biotechnology Information. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Regensburg. 19F NMR. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

YouTube. Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. [Link]

-

YouTube. FTIR Analysis (FTIR Spectroscopy). [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Perfluoroheptanenitrile (CAS 62038-08-8) for Researchers and Drug Development Professionals

Introduction

Perfluoroheptanenitrile, identified by the CAS number 62038-08-8, is a fully fluorinated seven-carbon nitrile. Its chemical name is 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile[1][2][3][4]. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound possesses a unique combination of properties conferred by the high electronegativity and stability of the carbon-fluorine bond[5]. While its direct applications in drug development are not extensively documented in publicly available literature, its structure as a perfluorinated nitrile makes it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, projected characteristics based on its chemical structure, and generalized protocols for its synthesis, characterization, and analysis, designed to serve as a foundational resource for scientific professionals.

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties of Perfluoroheptanenitrile is fundamental to its application in research and development. The following table summarizes its key identifiers and known physical properties.

| Property | Value | Source(s) |

| CAS Number | 62038-08-8 | [1][2][3][6][7] |

| Molecular Formula | C₇F₁₃N | [3][6][7] |

| Molecular Weight | 345.06 g/mol | [3][6] |

| Synonyms | Perfluoroheptanenitrile, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile, Tridecafluoroheptanonitrile | [3] |

| Appearance | Solid or liquid | [1] |

| Boiling Point | 82-83 °C | [8] |

| Density | 1.654 g/cm³ | [8] |

| Flash Point | 12.8 °C | [8] |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms. The carbon of the nitrile group (C≡N) would appear in the range of 110-125 ppm. The fluorinated carbons would exhibit complex splitting patterns due to C-F coupling, with chemical shifts progressively moving downfield from the CF₃ group to the CF₂ group adjacent to the nitrile.

-

¹⁹F NMR: This is the most informative NMR technique for this compound. One would expect to see distinct signals for the CF₃ group and each of the five non-equivalent CF₂ groups. The signals would be triplets or multiplets due to F-F coupling with adjacent fluorine atoms. The chemical shifts would provide detailed information about the electronic environment of each fluorine nucleus.

Infrared (IR) Spectroscopy

The IR spectrum of Perfluoroheptanenitrile is expected to be dominated by a sharp, strong absorption band around 2250-2270 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The C-F stretching vibrations will produce very strong and complex absorption bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 345. The fragmentation pattern would be characterized by the loss of CF₃, CF₂ units, and other fluorinated fragments, providing confirmation of the perfluorinated alkyl chain. High-resolution mass spectrometry would be crucial for confirming the elemental composition.

Synthesis and Reactivity

Synthetic Approach: Dehydration of Perfluoroheptanamide

A common and effective method for the synthesis of nitriles is the dehydration of primary amides[9][10][11]. Therefore, a plausible synthetic route to Perfluoroheptanenitrile involves the dehydration of its corresponding amide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide.

Caption: General workflow for GC-MS analysis.

Experimental Protocol (Generalized)

-

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., biological fluids, environmental samples) using a suitable organic solvent. This is often followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

-

GC Separation: An aliquot of the extract is injected into the GC system. A capillary column with a suitable stationary phase is used to separate the components of the mixture based on their volatility and interaction with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in full-scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify Perfluoroheptanenitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or more polar PFAS, LC-MS/MS is the method of choice, offering high sensitivity and selectivity.[6][7][12]

Experimental Protocol (Generalized)

-

Sample Preparation: Similar to GC-MS, with the final extract being compatible with the LC mobile phase.

-

LC Separation: The extract is injected into an HPLC or UHPLC system. A C18 or other suitable reversed-phase column is typically used for separation.

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Data Analysis: The MRM transitions are used to confirm the identity and quantify the concentration of the analyte.

Toxicology and Safety

There is a significant lack of specific toxicological data for Perfluoroheptanenitrile. However, as a member of the PFAS family, it should be handled with caution. Many PFAS are known for their persistence in the environment and bioaccumulation potential.[13][14][15][16] Some PFAS have been associated with adverse health effects.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.

Conclusion and Future Directions

Perfluoroheptanenitrile (CAS 62038-08-8) is a perfluorinated compound with potential applications in various fields of chemical research, including drug discovery. This guide has provided a summary of its known properties and a theoretical framework for its synthesis, characterization, and analysis based on the established chemistry of related compounds. The significant gaps in the experimental data for this specific molecule highlight numerous opportunities for future research. Studies on its detailed spectroscopic properties, optimization of its synthesis, exploration of its reactivity, and, most importantly, investigation of its biological activity and toxicological profile are warranted to fully understand its potential and ensure its safe handling and application.

References

-

Alachem Co., Ltd. (n.d.). 62038-08-8 | Perfluoroheptanenitrile. Retrieved from [Link]

-

Pharos. (n.d.). Other PFAA precursors and related compounds - perfluoroalkyl ones. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Perfluoroheptanenitrile. Retrieved from [Link]

-

ChemSrc. (n.d.). 全氟庚腈CAS号【62038-08-8】. Retrieved from [Link]

Sources

- 1. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 2. youtube.com [youtube.com]

- 3. isotope.com [isotope.com]

- 4. scribd.com [scribd.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. Quantitation of PFAS in Water Samples using LC-MS/MS: Large-Volume Direct Injection and Solid Phase Extraction [sciex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of Perfluoroheptanenitrile: A Technical Guide

Introduction

Perfluoroheptanenitrile (C₇F₁₃N), also known as tridecafluoroheptanenitrile, is a highly fluorinated organic compound belonging to the nitrile family. Its structure, consisting of a C6 perfluoroalkyl chain capped by a nitrile functional group (CF₃(CF₂)₅CN), imparts unique chemical and physical properties, including high thermal stability, chemical inertness, and a distinct electronic profile. These characteristics make it and similar perfluorinated compounds subjects of interest in materials science, as intermediates in organic synthesis, and in applications requiring high-performance fluids.

Accurate structural elucidation and purity assessment are paramount for the effective application of such specialized chemicals. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful, non-destructive toolkit for this purpose. This technical guide offers an in-depth analysis of the expected spectroscopic data for perfluoroheptanenitrile, grounded in established principles and data from analogous compounds. We will explore the theoretical basis for the expected spectral features, provide validated experimental protocols for data acquisition, and interpret the resulting data to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For a perfluorinated compound like perfluoroheptanenitrile, both ¹⁹F and ¹³C NMR are essential.

¹⁹F NMR Spectroscopy

The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as the proton nucleus for NMR experiments. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, even for structurally similar fluorine environments.

The structure of perfluoroheptanenitrile contains six chemically non-equivalent fluorine environments, which will give rise to six distinct signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine nucleus is primarily influenced by its proximity to the electron-withdrawing nitrile group (-C≡N). The closer a CF₂ group is to the nitrile, the more deshielded it becomes, causing its signal to shift further downfield (less negative ppm values) relative to the terminal CF₃ group.

The expected signals, referenced to CFCl₃ at 0 ppm, are assigned as follows:

-

CF₃ (a): The terminal trifluoromethyl group is least affected by the nitrile and will appear at the most upfield position, typically around -81 ppm. It will be split into a triplet by the adjacent CF₂ group (b).

-

CF₂ (e): The perfluoromethylene group furthest from the nitrile (gamma to the terminal CF₃) will be the most shielded of the CF₂ groups.

-

CF₂ (c, d): The internal methylene groups will have chemical shifts between those of (b) and (e).

-

CF₂ (b): The methylene group adjacent to the nitrile (α-position) will be the most deshielded and appear at the most downfield position.

The coupling between adjacent, non-equivalent fluorine nuclei (²JFF and ³JFF) will result in complex splitting patterns for the CF₂ signals.

| Label | Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

| a | -CF₃ | ~ -81.5 | Triplet (t) |

| b | -CF₂CN | ~ -107.0 | Multiplet (m) |

| c | -CF₂- | ~ -121.0 | Multiplet (m) |

| d | -CF₂- | ~ -122.5 | Multiplet (m) |

| e | -CF₂- | ~ -123.0 | Multiplet (m) |

| f | -CF₂CF₃ | ~ -126.5 | Multiplet (m) |

Note: These are predicted values based on typical shifts for perfluoroalkyl chains. Actual values may vary slightly based on solvent and experimental conditions.

Figure 1. Molecular structure of perfluoroheptanenitrile with fluorine atoms labeled for NMR assignment.

-

Sample Preparation: Prepare a ~5-10% (v/v) solution of perfluoroheptanenitrile in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube. Add a small amount of a reference standard, typically CFCl₃, if not using an external reference.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Experiment: Standard 1D fluorine acquisition. Proton decoupling is not necessary.

-

Pulse Angle: 30-45° flip angle to ensure full relaxation between scans.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 16-64 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the CFCl₃ signal to 0 ppm.

¹³C NMR Spectroscopy

While the ¹³C nucleus has a low natural abundance (~1.1%), modern Fourier transform NMR techniques allow for routine acquisition of ¹³C spectra. In perfluorinated compounds, the spectra are characterized by large C-F coupling constants (¹JCF, ²JCF), which can make signals broad and complex unless fluorine decoupling is employed.

The molecule has seven distinct carbon environments, including the nitrile carbon. All seven are expected to be visible in the ¹³C spectrum.

-

Nitrile Carbon (-C≡N): This carbon is significantly deshielded and will appear as a singlet (or a narrow triplet due to coupling with the adjacent CF₂ group) in the range of 110-115 ppm.

-

Perfluoroalkyl Carbons (-CF₂-, -CF₃): These carbons are strongly influenced by the attached fluorine atoms. They typically resonate in a distinct region between 105-125 ppm. Due to the strong one-bond (¹JCF ≈ 250-300 Hz) and two-bond (²JCF ≈ 20-40 Hz) carbon-fluorine couplings, these signals will appear as complex multiplets in a standard ¹³C spectrum. A ¹³C spectrum acquired with ¹⁹F decoupling would simplify these signals into singlets, confirming the number of unique carbon environments.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) |

| -C N | ~112 | Triplet (t) |

| -C F₂CN | ~118 | Complex Multiplet |

| -C F₂- (chain) | ~108 - 115 | Complex Multiplet |

| -C F₃ | ~119 | Quartet of multiplets |

-

Sample Preparation: Prepare a concentrated solution (20-30% v/v) in a suitable deuterated solvent (e.g., acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer with a multinuclear probe tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Experiment: Standard 1D carbon acquisition with broadband proton decoupling (though no protons are present, this is a standard setup). For a simplified spectrum, a ¹⁹F decoupling experiment can be performed.

-

Pulse Angle: 45° flip angle.

-

Relaxation Delay (d1): 5-10 seconds (quaternary and fluorinated carbons can have long relaxation times).

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and potentially long relaxation times.

-

-

Processing: Apply Fourier transformation with an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections. Reference the spectrum to the solvent signal (e.g., acetone-d₆ at 29.84 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

The IR spectrum of perfluoroheptanenitrile is expected to be dominated by two key features:

-

Nitrile (C≡N) Stretch: The stretching vibration of the carbon-nitrogen triple bond is a very characteristic and reliable absorption. It appears as a sharp, strong-to-medium intensity peak in a relatively clean region of the spectrum, typically around 2260 cm⁻¹. Its sharpness is due to the simple nature of this vibrational mode.

-

Carbon-Fluorine (C-F) Stretches: The C-F bonds in the perfluoroalkyl chain give rise to exceptionally strong and broad absorption bands in the 1300-1100 cm⁻¹ region. The intensity is due to the large change in dipole moment during the C-F bond vibration, and the broadness results from the overlapping of numerous individual C-F stretching and bending modes from the CF₂ and CF₃ groups. This region is often the most prominent feature in the IR spectrum of any fluorinated compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~ 2260 | Sharp, Medium-Strong | C≡N Stretch |

| ~ 1300 - 1100 | Very Strong, Broad | C-F Stretches |

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a single drop of liquid perfluoroheptanenitrile directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers valuable clues about the molecule's structure.

For perfluoroheptanenitrile (C₇F₁₃N), the molecular weight is 345.06 g/mol . Under Electron Ionization (EI) conditions, the molecular ion peak ([C₇F₁₃N]⁺˙) is expected at m/z 345.

The fragmentation of perfluorinated chains follows predictable pathways. Unlike hydrocarbons, which often fragment via complex rearrangements, perfluoroalkanes tend to fragment through the cleavage of C-C bonds and the elimination of stable neutral species like difluorocarbene (:CF₂).[1][2] The most common fragmentation pathways for the perfluoroheptanenitrile molecular ion are:

-

Alpha-Cleavage: The most favorable initial fragmentation is the loss of the terminal CF₃ group as a radical, forming a stable secondary perfluorinated cation.

-

Sequential Loss of :CF₂: Following the initial fragmentation, the resulting ion can undergo sequential eliminations of neutral difluorocarbene units (:CF₂, 50 Da).

| m/z | Predicted Identity | Fragmentation Pathway |

| 345 | [C₇F₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 326 | [C₇F₁₂N]⁺ | [M - F]⁺ |

| 276 | [C₆F₁₀N]⁺ | [M - CF₃]⁺ |

| 226 | [C₅F₈N]⁺ | [M - CF₃ - CF₂]⁺ |

| 176 | [C₄F₆N]⁺ | [M - CF₃ - 2CF₂]⁺ |

| 126 | [C₃F₄N]⁺ | [M - CF₃ - 3CF₂]⁺ |

| 119 | [C₂F₅]⁺ | Cleavage of C-C bond |

| 69 | [CF₃]⁺ | Terminal CF₃ fragment |

The base peak is likely to be a smaller, stable fragment such as [CF₃]⁺ (m/z 69) or [C₂F₅]⁺ (m/z 119).

Figure 2. Predicted major fragmentation pathway for perfluoroheptanenitrile under electron ionization.

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet. For GC-MS, dissolve the sample in a volatile solvent (e.g., ethyl acetate).

-

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to m/z 400, using a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺˙) at m/z 345. Analyze the lower mass fragments to identify characteristic neutral losses (e.g., loss of 69 Da for CF₃, loss of 50 Da for CF₂) to confirm the fragmentation pathway.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a definitive and comprehensive characterization of perfluoroheptanenitrile. ¹⁹F and ¹³C NMR confirm the precise number and connectivity of fluorine and carbon atoms in the perfluoroalkyl chain and the nitrile group. IR spectroscopy provides clear evidence for the key functional groups—the nitrile C≡N triple bond and the ubiquitous C-F bonds. Finally, Mass Spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern characteristic of perfluorinated compounds. The protocols and predicted data outlined in this guide serve as a robust framework for researchers and analysts working with this and structurally related fluorochemicals, ensuring confident identification and quality control.

References

- Zenkevich, I.G. & Klyuev, N.A. (2020). Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes. Fluorine Notes, 1(128).

- Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.

Sources

Theoretical studies of Perfluoroheptanenitrile

An In-depth Technical Guide to the Theoretical Study of Perfluoroheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of compounds with unique chemical and physical properties that have led to their widespread use. However, their persistence in the environment and potential health risks necessitate a thorough understanding of their behavior at a molecular level. This guide focuses on Perfluoroheptanenitrile (C7F13N), a member of the PFAS family, for which detailed theoretical and experimental data are scarce. We present a comprehensive framework for the theoretical investigation of Perfluoroheptanenitrile, leveraging established computational methodologies successfully applied to other PFAS. This document serves as a roadmap for researchers, outlining the causal choices behind theoretical approaches, from quantum mechanical calculations to molecular dynamics simulations, and detailing the protocols for a self-validating system of computational prediction and experimental verification.

Introduction: The Case for a Theoretical Deep Dive into Perfluoroheptanenitrile

Perfluoroheptanenitrile, with the chemical formula C6F13CN, belongs to the extensive family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a fully fluorinated alkyl chain, which imparts exceptional thermal and chemical stability.[1] While much of the research on PFAS has centered on perfluoroalkanoic acids (PFAAs) and perfluoroalkane sulfonic acids (PFSAs) due to their environmental prevalence, other functionalized PFAS like nitriles remain less explored.

The nitrile group is a significant pharmacophore in medicinal chemistry, known for its ability to form key interactions with biological targets and improve pharmacokinetic properties.[2] The combination of a highly stable perfluorinated chain and a reactive nitrile functional group suggests that Perfluoroheptanenitrile could have unique applications, potentially in materials science or as an intermediate in the synthesis of novel pharmaceuticals. Understanding its fundamental properties—molecular structure, electronic characteristics, and intermolecular interactions—is crucial for harnessing its potential and assessing its environmental fate.

Theoretical and computational chemistry provide powerful tools to predict these properties in silico, offering insights that can guide experimental work and accelerate discovery.[3] This guide outlines a robust theoretical workflow for characterizing Perfluoroheptanenitrile, from single-molecule properties using Density Functional Theory (DFT) to bulk and interfacial behavior via Molecular Dynamics (MD) simulations.

Synthesis and Physicochemical Properties

While specific synthesis routes for Perfluoroheptanenitrile are not widely published, methods for producing other perfluorinated nitriles can be adapted. A common approach involves the dehydration of the corresponding amide (2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanamide), which can be synthesized from the reaction of an appropriate precursor with an alkali metal and an alkyl chloride.[4]

Table 1: Physicochemical Properties of Perfluoroheptanenitrile

| Property | Value | Source |

| CAS Number | 62038-08-8 | |

| Molecular Formula | C7F13N | |

| Molecular Weight | 345.06 g/mol | |

| Synonym | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile |

Core Theoretical Methodologies: A Two-Pronged Approach

A comprehensive theoretical study of Perfluoroheptanenitrile requires a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. QM methods, particularly DFT, are essential for accurately describing the electronic structure and properties of a single molecule. MM methods, through MD simulations, allow us to scale up and study the behavior of an ensemble of molecules, providing insights into bulk properties and interactions with the environment.

Quantum Mechanics: Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for systems the size of Perfluoroheptanenitrile.[5] It is particularly well-suited for calculating ground-state electronic properties and predicting spectroscopic data.

Causality behind Method Selection:

-

Choice of Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, including PFAS, as it provides reliable geometries and energies.[6][7] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation.

-

Choice of Basis Set: The selection of a basis set is critical for accurately describing highly electronegative fluorine atoms.

-

Pople-style basis sets , such as 6-311++G(d,p) , are a good starting point. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for describing the lone pairs on fluorine and nitrogen and any potential weak interactions.[6]

-

Correlation-consistent basis sets , like Dunning's aug-cc-pVDZ , are systematically improvable and are considered a gold standard. The 'aug' prefix denotes augmentation with diffuse functions, which is essential for fluorinated compounds.[8][9]

-

Workflow for DFT Calculations: The following diagram outlines the workflow for performing DFT calculations on Perfluoroheptanenitrile.

Caption: Workflow for DFT analysis of Perfluoroheptanenitrile.

Molecular Mechanics: Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, allowing for the calculation of thermodynamic properties and the study of dynamic processes.[10] This approach is essential for understanding how Perfluoroheptanenitrile behaves in a condensed phase or at an interface.

Causality behind Method Selection:

-

Choice of Force Field: A force field is a set of parameters and equations that define the potential energy of a system. For fluorinated molecules, standard force fields often require refinement.

-

The Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) or the General Amber Force Field (GAFF) are common starting points.

-

Crucially, the partial atomic charges must be accurately determined, often by fitting to the electrostatic potential (ESP) calculated from high-level DFT.[11] Van der Waals parameters for the fluorinated carbons may also need to be specifically parameterized to reproduce experimental bulk properties like density and heat of vaporization.[12]

-

-

Simulation Environment: To simulate realistic conditions, the molecule must be placed in a simulation box, often solvated with a model like TIP3P water, under periodic boundary conditions.

Workflow for MD Simulations: The diagram below illustrates the typical workflow for setting up and running MD simulations.

Caption: Workflow for MD simulation of Perfluoroheptanenitrile.

Proposed Theoretical Investigations & Expected Outcomes

This section outlines specific computational experiments and the data they will yield.

Protocol for DFT Calculations

-

Structure Preparation: Build an initial 3D structure of Perfluoroheptanenitrile.

-

Geometry Optimization: Perform a full geometry optimization using the B3LYP functional with the aug-cc-pVDZ basis set.

-

Vibrational Analysis: Calculate vibrational frequencies at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[6]

-

Electronic Properties: From the optimized geometry, calculate the dipole moment, and map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

NMR Calculations: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the isotropic shielding values for ¹³C and ¹⁹F nuclei. Convert these to chemical shifts using a reference compound (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F).

Table 2: Predicted Molecular Properties from DFT

| Property | Predicted Value | Significance |

| Optimized Bond Lengths (Å) | e.g., C-C, C-F, C≡N | Fundamental structural parameters |

| Dipole Moment (Debye) | Quantitative value | Indicator of molecular polarity |

| HOMO-LUMO Gap (eV) | Quantitative value | Relates to chemical reactivity and electronic transitions |

| Key Vibrational Frequencies (cm⁻¹) | e.g., C≡N stretch, C-F stretches | Fingerprints for IR/Raman spectroscopic identification |

| ¹³C and ¹⁹F NMR Shifts (ppm) | Quantitative values | Key data for structural elucidation by NMR |

Protocol for MD Simulations

-

Parameterization: Derive RESP or AM1-BCC charges from the DFT-calculated electrostatic potential for the optimized Perfluoroheptanenitrile structure. Assign atom types using GAFF or a similar general force field.

-

System Building: Create a cubic simulation box containing ~1000 Perfluoroheptanenitrile molecules for bulk liquid simulation. For interfacial studies, create a slab of molecules surrounded by water.

-

Minimization & Equilibration: Perform energy minimization to remove bad contacts, followed by a 1 ns NVT (constant volume) equilibration to bring the system to the target temperature (e.g., 298 K), and then a 5 ns NPT (constant pressure) equilibration to achieve the correct density.

-

Production Run: Execute a production simulation for 50-100 ns in the NPT ensemble, saving trajectory data every 10 ps.

-

Analysis:

-

Thermodynamic Properties: Calculate the average density and the heat of vaporization.[13]

-

Structural Properties: Compute radial distribution functions (RDFs) to understand the liquid structure.

-

Interfacial Properties: For the slab simulation, analyze the orientation of the nitrile and perfluoroalkyl tail with respect to the interface.

-

Table 3: Predicted Bulk Properties from MD

| Property | Predicted Value | Significance |

| Density (g/cm³) at 298 K | Quantitative value | Fundamental physical property for validation |

| Heat of Vaporization (kJ/mol) | Quantitative value | Measure of intermolecular forces |

| Self-Diffusion Coefficient (m²/s) | Quantitative value | Describes molecular mobility in the liquid |

| Interfacial Orientation Angle | Distribution of angles | Describes behavior at interfaces (e.g., water-air) |

Experimental Validation: Closing the Loop

A purely theoretical study is incomplete. The predictions from DFT and MD simulations must be validated against experimental data. This self-validating loop is crucial for building trustworthy models.

Workflow for Integrated Theoretical-Experimental Study:

Caption: Integrated workflow for theoretical prediction and experimental validation.

Key Experimental Techniques:

-

Spectroscopy:

-

FTIR and Raman Spectroscopy: To record the vibrational spectra and compare peak positions and intensities with DFT predictions.

-

Nuclear Magnetic Resonance (NMR): ¹³C and ¹⁹F NMR are essential for confirming the molecular structure. The experimental chemical shifts provide direct validation for the GIAO calculations.[14]

-

-

Thermophysical Measurements:

-

Densitometry: A vibrating tube densimeter can accurately measure the liquid density.

-

Calorimetry: Techniques like differential scanning calorimetry (DSC) or vapor pressure measurements can be used to determine the heat of vaporization.

-

Potential Applications and Future Directions

The insights gained from this proposed theoretical study would be invaluable for several fields:

-

Drug Development: A validated model of Perfluoroheptanenitrile could be used as a building block in computer-aided drug design. The nitrile group's interactions and the perfluoroalkyl chain's influence on properties like lipophilicity and metabolic stability could be accurately modeled.[2]

-

Materials Science: Understanding the intermolecular forces and bulk properties is key to designing new materials, such as specialized solvents, lubricants, or components in fluoropolymers.[15]

-

Environmental Science: A robust molecular model is the first step in simulating the environmental fate of Perfluoroheptanenitrile, including its partitioning in soil and water and its potential for bioaccumulation.

Future work should focus on simulating the reactivity of the nitrile group and investigating the interactions of Perfluoroheptanenitrile with biological macromolecules, such as proteins and lipid membranes, which is a critical step in assessing its toxicological profile.

References

-

Melin, T. R. L., Harell, P., Ali, B., Loganathan, N., & Wilson, A. K. (2023). Thermochemistry of per- and polyfluoroalkyl substances. Journal of Computational Chemistry, 44(4), 570-580. [Link][1]

-

Fleming, P. L. (2023). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link][2]

-

Oak Ridge National Laboratory. Computational Chemistry and Nanomaterials Sciences Group. [Link][3]

-

Gómez-Páez, M., et al. (2026). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. ACS Omega. [Link][8]

-

Zheng, J., & Truhlar, D. G. (2010). Efficient Diffuse Basis Sets for Density Functional Theory. The Journal of Physical Chemistry Letters, 1(5), 848-852. [Link][9]

-

U.S. Army Engineer Research and Development Center. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules. [Link][6]

-

Singh, R. K., et al. (2022). Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates. International Journal of Molecular Sciences, 23(19), 11285. [Link][11]

-

The Computational Chemist. (2020). Introduction to Force Fields FF for Molecular Dynamics and Monte Carlo. YouTube. [Link][10]

-

Middleton, W. J. (1983). New syntheses and chemistry of perfluoroalkyl isocyanates and nitrile oxides. Journal of Fluorine Chemistry, 23(5), 418. [Link]

-

Chen, C., et al. (2024). Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. Environmental Science & Technology. [Link][16]

-

Greenpeace Research Laboratories. (2005). Uses of Perfluorinated Substances. [Link][15]

-

PubChem. (n.d.). Spectral Information in PubChem. [Link][14]

-

Al-Harahsheh, M., et al. (2023). Adsorption of per- and polyfluoroalkyl substances (PFAS) on Ni: A systematic DFT study. Applied Surface Science, 611, 155694. [Link][17]

-

ResearchGate. (n.d.). Summary of the relevant force field energy terms for perfluorinated... [Link][12]

-

Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Journal of Molecular Structure: THEOCHEM, 949(1-3), 60-69. [Link][18]

-

ResearchGate. (n.d.). Estimation of the Thermodynamic Properties of Per- and Polyfluoroalkyl Substances. [Link][13]

-

Gozem, S., et al. (2023). Beyond Conventional Density Functional Theory: Advanced Quantum Dynamical Methods for Understanding Degradation of Per- and Polyfluoroalkyl Substances. Environmental Science & Technology Letters, 10(10), 878-886. [Link][5]

-

MDPI. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link][7]

Sources

- 1. Thermochemistry of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Chemistry and Nanomaterials Sciences Group | ORNL [ornl.gov]

- 4. biosynth.com [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adsorption of per- and polyfluoroalkyl substances (PFAS) on Ni: A systematic DFT study - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quantum Chemical Calculations for Perfluoroheptanenitrile

Introduction

Perfluoroheptanenitrile (C6F13CN), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by a seven-carbon chain where all hydrogen atoms have been substituted by fluorine, capped with a nitrile functional group. These "forever chemicals" are known for their exceptional thermal and chemical stability due to the strength of the carbon-fluorine bond.[1][2] This stability, however, also leads to significant environmental persistence.[1][3] Understanding the molecular behavior, reactivity, and electronic properties of Perfluoroheptanenitrile is crucial for applications ranging from industrial solvents to potential roles in drug development, where fluorination is a common strategy to enhance metabolic stability.[4]

Quantum chemical calculations provide a powerful, non-experimental avenue to probe the intricate details of molecular systems. By solving approximations of the Schrödinger equation, these computational methods can predict a wide array of properties, offering insights that guide experimental design and data interpretation. This technical guide offers a comprehensive walkthrough for researchers and scientists on performing accurate and reliable quantum chemical calculations for Perfluoroheptanenitrile.

Part 1: Theoretical Foundations & Method Selection

The success of any quantum chemical study hinges on the appropriate selection of a theoretical method and basis set. For a highly fluorinated molecule like Perfluoroheptanenitrile, this choice is particularly critical due to the high electronegativity of fluorine and the significant electron correlation effects.

Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the most widely used quantum chemical method for molecular systems due to its excellent balance of computational cost and accuracy.[5] However, the vast landscape of available exchange-correlation functionals requires careful consideration.

-

Recommended Functionals: For perfluorinated systems, standard functionals like B3LYP can provide reasonable results.[6] However, benchmark studies have shown that modern, range-separated hybrid functionals often provide superior accuracy. Functionals such as ωB97X-D and the M06-2X are highly recommended.[7] These functionals are better at describing long-range interactions and provide a more balanced description of electronic structure. The inclusion of an empirical dispersion correction (e.g., the "-D3" suffix) is essential to accurately capture the weak van der Waals forces that influence molecular conformation.

Basis Sets

A basis set is the set of mathematical functions used to build molecular orbitals.[8] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.

-

Pople vs. Dunning Sets: While Pople-style basis sets like 6-311+G(d,p) are common, Dunning's correlation-consistent basis sets (e.g., cc-pVTZ , aug-cc-pVTZ ) are generally preferred for high-accuracy calculations as they are designed to systematically converge towards the complete basis set limit.[9]

-

Importance of Diffuse and Polarization Functions: For Perfluoroheptanenitrile, the use of polarization functions (e.g., the 'd' and 'p' in parentheses) is non-negotiable. They allow orbitals to change shape and are crucial for describing chemical bonds accurately.[8] Furthermore, the inclusion of diffuse functions (indicated by a '+' or the 'aug-' prefix) is highly recommended.[10] These functions are essential for accurately describing the electron density far from the atomic nuclei, which is critical for the lone pairs on the numerous fluorine atoms and for calculating properties related to anions or excited states. For the highest accuracy, an augmented Dunning-type basis set like aug-cc-pVTZ is an excellent choice.[11]

Part 2: The Computational Workflow: A Step-by-Step Protocol

A rigorous quantum chemical investigation follows a structured, multi-step process to ensure the results are reliable and physically meaningful.

Sources

- 1. Conformational distributions of helical perfluoroalkyl substances and impacts on stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How the Structure of Per- and Polyfluoroalkyl Substances (PFAS) Influences Their Binding Potency to the Peroxisome Proliferator-Activated and Thyroid Hormone Receptors—An In Silico Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis and binding of per- and polyfluoroalkyl substances to Vitamin B12 - American Chemical Society [acs.digitellinc.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atto.tau.ac.il [atto.tau.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. gaussian.com [gaussian.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solvatochromic Properties of Perfluoroheptanenitrile

This guide provides a comprehensive technical overview of the solvatochromic properties of perfluoroheptanenitrile. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding and utilizing the solvent effects of this unique fluorinated nitrile. This document will delve into the theoretical underpinnings of solvatochromism, provide detailed experimental protocols for characterization, and discuss the practical implications of the resulting data.

The Phenomenon of Solvatochromism: More Than Just Color Change

Solvatochromism is the phenomenon where the color of a chemical compound changes when it is dissolved in different solvents.[1] This change in color, which corresponds to a shift in the absorption or emission spectrum of the solute, is a direct result of the differential solvation of the solute's ground and excited electronic states.[2] The nature and strength of the interactions between the solute (the solvatochromic probe) and the solvent molecules dictate the extent of this spectral shift.

For professionals in drug development, understanding solvatochromism is not merely an academic exercise. The same intermolecular forces that cause a dye to change color also govern critical processes such as drug solubility, reaction kinetics, and the stability of pharmaceutical formulations.[3] By characterizing the solvatochromic properties of a solvent like perfluoroheptanenitrile, we can gain valuable insights into its polarity, hydrogen bonding capabilities, and overall solvating power.

There are two primary types of solvatochromism:

-

Positive Solvatochromism: A bathochromic (red) shift in the absorption spectrum with increasing solvent polarity. This occurs when the excited state of the solvatochromic probe is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[1][2]

-

Negative Solvatochromism: A hypsochromic (blue) shift with increasing solvent polarity. This is observed when the ground state is more polar than the excited state, leading to greater stabilization of the ground state in polar solvents.[1][2]

Quantifying Solute-Solvent Interactions: Key Solvatochromic Scales

To move from a qualitative observation of color change to a quantitative understanding of solvent properties, several empirical scales have been developed. These scales utilize specific solvatochromic probes to assign numerical values to different aspects of a solvent's character.

Reichardt's ET(30) Scale: A Global Measure of Solvent Polarity

The ET(30) scale, developed by Christian Reichardt, is one of the most widely used and comprehensive measures of solvent polarity.[4][5][6] It is based on the negative solvatochromism of a specific pyridinium-N-phenolate betaine dye, often referred to as Reichardt's dye.[4][7] The ground state of this dye is a highly polar zwitterion, while its excited state is significantly less polar.[7]

The ET(30) value is the molar electronic transition energy of Reichardt's dye in a given solvent, expressed in kcal/mol.[4] A higher ET(30) value indicates a greater hypsochromic shift and, therefore, a higher solvent polarity.

Kamlet-Taft Parameters: Dissecting Intermolecular Forces

While the ET(30) scale provides a good overall picture of polarity, the Kamlet-Taft parameters allow for a more nuanced understanding by dissecting the different types of intermolecular forces at play.[8][9] These parameters are determined using a series of solvatochromic probes and are defined as:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.[8]

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.[8]

-

π* (Dipolarity/Polarizability): Represents the solvent's ability to stabilize a charge or a dipole through its dielectric effect.[8]

These parameters are invaluable for understanding the specific interactions that a solvent can engage in, which is critical for applications such as predicting reaction mechanisms and understanding solubility behavior.[10]

Experimental Characterization of Perfluoroheptanenitrile

The following sections provide detailed, field-proven methodologies for determining the solvatochromic parameters of perfluoroheptanenitrile. These protocols are designed to be self-validating and provide a robust framework for characterizing any new solvent.

Determination of the ET(30) Value

This protocol outlines the steps to measure the Reichardt's ET(30) value for perfluoroheptanenitrile.

Materials:

-

Reichardt's Dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

-

Perfluoroheptanenitrile (high purity)

-

A set of standard solvents with known ET(30) values for validation (e.g., cyclohexane, toluene, acetone, ethanol, methanol, water)

-

Class A volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Protocol:

-

Preparation of Reichardt's Dye Stock Solution: Prepare a stock solution of Reichardt's dye in a suitable solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL.

-

Sample Preparation:

-

For each solvent to be tested (including perfluoroheptanenitrile and the validation standards), add a small, precise volume of the stock solution to a volumetric flask and dilute to the mark with the solvent. The final concentration should be such that the absorbance maximum is between 0.6 and 1.0.

-

A typical starting point is to add 100 µL of the stock solution to a 10 mL volumetric flask.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum of each solution from 400 nm to 900 nm.

-

Identify the wavelength of maximum absorbance (λmax) for the longest wavelength intramolecular charge-transfer band.[4]

-

-

Calculation of ET(30):

-